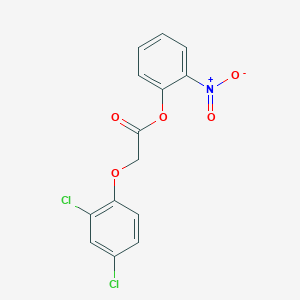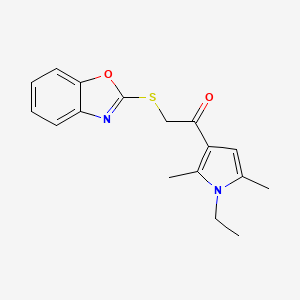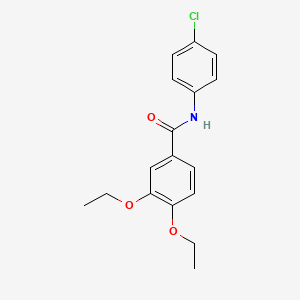
2-nitrophenyl (2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitrophenyl (2,4-dichlorophenoxy)acetate, commonly known as NDA, is a synthetic compound that has gained significant attention in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. The compound has been extensively studied for its potential use in the treatment of neurological disorders and as a tool for understanding the mechanism of action of acetylcholinesterase inhibitors.
Mecanismo De Acción
NDA works by inhibiting the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, NDA increases the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, NDA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
NDA has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, NDA has been shown to reduce oxidative stress and inflammation in the brain. The compound has also been shown to improve mitochondrial function, which is important for maintaining cellular energy levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NDA is its potent inhibitory effects on acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholinesterase in neurological disorders and for developing new treatments for these conditions. However, NDA also has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on NDA. One area of focus is the development of new derivatives of the compound that have improved solubility and reduced toxicity. Additionally, researchers are exploring the potential use of NDA in combination with other compounds for the treatment of neurological disorders. Finally, there is ongoing research into the mechanism of action of NDA and its potential use as a tool for understanding the role of acetylcholinesterase in neurological function.
Métodos De Síntesis
The synthesis of NDA involves the reaction of 2,4-dichlorophenoxyacetic acid with nitric acid and sulfuric acid. The resulting compound is then treated with acetic anhydride to yield NDA. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
NDA has been extensively studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to effectively inhibit acetylcholinesterase, which is a key factor in the pathogenesis of these disorders. Additionally, NDA has been used as a tool for understanding the mechanism of action of acetylcholinesterase inhibitors.
Propiedades
IUPAC Name |
(2-nitrophenyl) 2-(2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO5/c15-9-5-6-12(10(16)7-9)21-8-14(18)22-13-4-2-1-3-11(13)17(19)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULITBKJPSPVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358202 |
Source


|
| Record name | Acetic acid, (2,4-dichlorophenoxy)-, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, (2,4-dichlorophenoxy)-, 2-nitrophenyl ester | |
CAS RN |
67829-92-9 |
Source


|
| Record name | Acetic acid, (2,4-dichlorophenoxy)-, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)
![2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid](/img/structure/B5868491.png)



![N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5868535.png)
![benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)





